Haloxyfop-P

Descripción general

Descripción

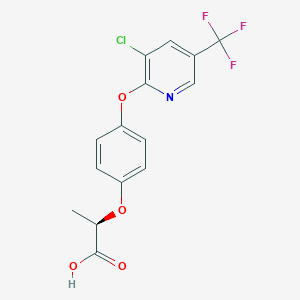

Haloxyfop-P (ISO common name: (R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid) is a stereospecific aryloxyphenoxypropionic acid (APP) herbicide. It inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis in grasses. Approved in the EU in 2011 for post-emergence control of annual and perennial grasses in crops like rapeseed, soybeans, and sugar beets , its toxicological thresholds include an ADI of 0.00065 mg/kg bw/day and an ARfD of 0.075 mg/kg bw/day .

Métodos De Preparación

Synthetic Routes to Haloxyfop-P

This compound is synthesized via two primary routes: first etherification and post-etherification . Both methods involve sequential nucleophilic substitutions but differ in the order of intermediate formation.

First Etherification Method

This route begins with 2,3-dichloro-5-trifluoromethylpyridine and hydroquinone. Key steps include:

-

Formation of 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine :

-

Coupling with (L)-2-methylsulfonyloxypropionate :

Advantages :

-

Avoids reliance on costly (S)-2-chloropropionic acid.

Limitations :

Post-Etherification Method

This alternative route prioritizes enantioselective synthesis:

-

Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid :

-

Reactants : (S)-2-chloropropionic acid, hydroquinone.

-

Catalyst : K₂CO₃.

-

Solvent : Polar aprotic solvents (e.g., DMSO).

-

-

Reaction with 2,3-dichloro-5-trifluoromethylpyridine :

Advantages :

Limitations :

Optimization of Reaction Conditions

Solvent Selection

Solvent choice critically impacts yield and enantioselectivity:

Chlorobenzene outperforms DMSO due to better stabilization of the transition state and reduced racemization .

Catalytic Systems

-

Base : K₂CO₃ is preferred for its low cost and minimal side reactions.

-

Molar Ratios : Excess (L)-2-methylsulfonyloxypropionate (1.5–2.5 eq) ensures complete conversion .

Industrial-Scale Production

Process Parameters

-

Purification :

Quality Control

Recent Advances and Challenges

Análisis De Reacciones Químicas

Types of Reactions: Haloxyfop-P undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. The methyl ester form of this compound is chemically labile and can be hydrolyzed quickly in both sterile and fresh soil .

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis with methanolic sodium hydroxide is commonly used to release this compound from its bound forms.

Oxidation: The compound can undergo oxidative stress reactions in plants, leading to its herbicidal activity.

Major Products Formed: The primary product formed from the hydrolysis of this compound-methyl is this compound acid .

Aplicaciones Científicas De Investigación

Agricultural Applications

Haloxyfop-P is predominantly applied in the following agricultural contexts:

- Cereal Crops : Effective against grass weeds in wheat and barley, this compound is utilized to maintain crop yield and quality by controlling competitive weed species. Studies have shown that it can significantly reduce populations of problematic grasses like Poa annua and Digitaria sanguinalis without harming the cereal crops themselves .

- Turf Management : In turfgrass systems, this compound is employed to manage undesirable grass species. It selectively targets weeds while preserving the health of desirable turf species, making it a preferred choice for golf courses and sports fields .

- Non-Crop Areas : The herbicide is also used in non-crop areas such as roadsides and railways to manage invasive grass species, contributing to ecological management efforts .

Environmental Impact and Toxicity Studies

Research has highlighted both the efficacy and potential environmental risks associated with this compound:

- Aquatic Toxicity : Studies indicate that this compound-methyl can induce developmental defects in aquatic organisms such as zebrafish, including neurotoxicity and immunotoxicity. These findings raise concerns about its runoff potential into water bodies and subsequent impacts on aquatic ecosystems .

- Soil Residue Concerns : The persistence of this compound residues in soil has been evaluated, indicating that while it is effective against target weeds, its degradation products may pose risks to non-target organisms if not managed properly .

Case Study 1: Resistance Mechanisms

A study investigating haloxyfop resistance in Poa annua revealed mutations in the ACCase enzyme that confer resistance. This research underscores the importance of understanding resistance mechanisms to develop effective management strategies and mitigate resistance development in weed populations .

Case Study 2: Developmental Toxicity Assessment

A comprehensive toxicity assessment using zebrafish embryos demonstrated that exposure to this compound-methyl resulted in significant developmental abnormalities, including increased rates of pericardial edema and reduced embryo viability. This study highlights the need for careful consideration of herbicide application timing and methods to minimize unintended ecological consequences .

Regulatory Status and Safety Considerations

This compound-methyl has undergone extensive regulatory review by organizations such as the EFSA and WHO, which have established maximum residue levels (MRLs) for various crops. Continuous monitoring and research are essential to ensure compliance with safety standards while maximizing its agricultural benefits .

Data Table: Summary of this compound Applications

| Application Area | Target Weeds | Key Benefits | Environmental Concerns |

|---|---|---|---|

| Cereal Crops | Poa annua, Digitaria | High efficacy against grassy weeds | Potential soil residue persistence |

| Turf Management | Various undesirable grasses | Selective control without harming turf species | Runoff into aquatic environments |

| Non-Crop Areas | Invasive grasses | Effective management of invasive species | Impact on non-target aquatic organisms |

Mecanismo De Acción

Haloxyfop-P exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid synthesis, leading to the death of the targeted grassy weeds . The compound is rapidly absorbed and extensively excreted, ensuring its effectiveness .

Comparación Con Compuestos Similares

Chemical Class and Mode of Action

Haloxyfop-P belongs to the APP herbicide family, which also includes cyhalofop-butyl, fenoxaprop-P-ethyl, and pinoxaden (a phenylpyrazoline). All APPs inhibit ACCase, but structural differences influence efficacy and resistance profiles. For example, this compound’s R-isomer configuration enhances target specificity compared to racemic mixtures .

Table 1: Key Features of this compound and Comparable Herbicides

*RI values indicate cross-resistance levels in ACCase-mutant weed populations.

Efficacy and Resistance

This compound exhibits moderate to high cross-resistance in weeds with ACCase mutations. For example, resistant Lolium rigidum populations show RI values of 6.2–62.6 for this compound-methyl, compared to 10.0–19.9 for cyhalofop-butyl . This variability underscores differences in binding affinity and metabolism among APPs.

Toxicity and Environmental Impact

- This compound-methyl : In rats, doses ≥6.75 mg/kg bw caused hepatotoxicity (↑ALT, AST, ALP) and nephrotoxicity (↑urea, creatinine) . However, at recommended field rates (1.6–6.4 mL/L), it is safe for crops like walnuts, with low-dose growth stimulation observed .

- Fenoxaprop-P-ethyl: Higher mammalian toxicity (oral LD₅₀ = 500 mg/kg) compared to this compound (LD₅₀ > 2,000 mg/kg) .

- Pinoxaden: Lower environmental persistence, with shorter soil half-life (3–7 days) vs. This compound (14–30 days) .

Residues and MRLs

This compound residues in linseed and rapeseed are capped at 0.05 mg/kg (LOQ) when used per Australian GAPs. However, MRLs for other APPs, such as fenoxaprop-P-ethyl in cereals, are higher (0.1–0.5 mg/kg) due to broader data on processing effects . EFSA identified data gaps for this compound’s processing studies, limiting MRL adjustments .

Regulatory and Market Status

Actividad Biológica

Haloxyfop-P, specifically as its methyl ester (this compound-methyl), is an aryloxyphenoxypropionate herbicide widely used in agriculture for controlling grass weeds. Its biological activity encompasses various toxicological effects, including immunotoxicity, neurotoxicity, and developmental toxicity. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Herbicidal Activity

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately causing plant death. The herbicide is rapidly absorbed and translocated within treated plants, making it effective against a wide range of grass species.

Toxicological Effects

Recent studies have highlighted several key areas of concern regarding the toxicity of this compound:

- Immunotoxicity : Research indicates that this compound-methyl can induce immunotoxic effects. Low concentrations may enhance immune-related gene expression and enzyme activity, while high concentrations lead to immunosuppression. Specifically, it affects the maturation of T cells in the thymus and induces apoptosis in neutrophils through upregulation of pro-apoptotic proteins like Bax and P53, alongside downregulation of anti-apoptotic proteins such as Bcl-2 .

- Neurotoxicity : Studies on zebrafish exposed to this compound-methyl revealed significant neurotoxic effects, including spinal deformities and altered swimming behaviors. Increased activity of acetylcholinesterase (AChE) was noted, suggesting potential neurotoxic mechanisms involving cholinergic pathways .

- Developmental Toxicity : this compound-methyl has been shown to affect the development of aquatic organisms, particularly zebrafish larvae. Observed effects included reduced body length, slow heart rate, and increased yolk sac area, indicating developmental disruptions .

- Oxidative Stress : Exposure to this compound-methyl has been linked to oxidative stress in aquatic organisms. Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were reported, alongside elevated activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) .

Metabolism and Environmental Impact

This compound undergoes rapid hydrolysis in plants to form its active acid form. Environmental studies have shown that residues can persist in soil and water systems, potentially affecting non-target organisms . The compound's metabolites have been found to exhibit toxic effects on aquatic ecosystems, necessitating careful risk assessments regarding its environmental fate.

Case Study 1: Immunotoxicity Assessment

In a study assessing the immunotoxic effects of this compound-methyl on zebrafish, researchers observed that exposure led to a significant reduction in innate immune cells such as neutrophils and macrophages. The study provided insights into the molecular pathways involved in immune suppression, highlighting the upregulation of pro-inflammatory cytokines like IFN-γ and TNF-α .

Case Study 2: Developmental Toxicity in Aquatic Species

Another investigation focused on the developmental effects of this compound-methyl on zebrafish larvae demonstrated that prolonged exposure resulted in notable morphological deformities and behavioral changes. This study emphasized the importance of understanding pesticide impacts on aquatic life stages .

Table 1: Toxicological Effects of this compound-Methyl

Table 2: Residue Levels in Animal Studies

| Tissue | Mean Residue (mg/kg) | Range (mg/kg) |

|---|---|---|

| Liver | 1.82 | 1.20 - 2.50 |

| Kidney | 4.20 | 2.50 - 7.00 |

| Egg Yolk | 2.87 | 2.00 - 4.00 |

| Light Muscle | 0.06 | 0.02 - 0.11 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Haloxyfop-P residues in complex matrices like agricultural products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for this compound in matrices such as infant formula, rapeseed, and linseed. Method validation should include recovery studies (70–120%), precision (RSD <20%), and limits of quantification (LOQ) aligned with regulatory thresholds (e.g., 0.01–0.1 mg/kg) .

Q. How should researchers design studies to assess this compound’s environmental persistence in soil and water?

Use OECD 307 guidelines for soil degradation studies, monitoring half-life under aerobic conditions. For aquatic persistence, employ OECD 308/309 protocols with spiked samples, accounting for pH and microbial activity. Include metabolite profiling (e.g., haloxyfop acid) and validate with LC-MS/MS .

Q. What are the critical parameters for establishing maximum residue levels (MRLs) of this compound in crops?

MRL determination requires field trials under Good Agricultural Practices (GAP), residue decline studies, and processing factors. Data must comply with FAO/WHO guidelines, including the residue definition (sum of this compound, esters, and conjugates) and extrapolation across crops (e.g., linseed to rapeseed) .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity to non-target organisms be resolved?

Apply weight-of-evidence analysis, comparing endpoints (e.g., LC50 for aquatic organisms) across studies. Use probabilistic risk assessment models to account for variability in exposure scenarios. Cross-validate with in vitro assays (e.g., acetylcholinesterase inhibition) and in silico QSAR predictions .

Q. What experimental strategies optimize the detection of this compound metabolites in plant tissues?

Employ high-resolution mass spectrometry (HRMS) with untargeted metabolomics workflows. Use enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites. Validate with isotopically labeled internal standards (e.g., ¹³C-Haloxyfop-P) to correct matrix effects .

Q. How do synergistic interactions between this compound and other herbicides (e.g., clethodim) affect weed control efficacy?

Conduct dose-response assays using Colby’s method to evaluate synergism. Test ratios (e.g., 1.5:1 to 3:1 clethodim:this compound) in field trials under varying grass weed pressures. Monitor resistance development via molecular screening for ACCase mutations .

Q. What methodological gaps exist in current regulatory assessments of this compound’s endocrine disruption potential?

Address gaps by integrating OECD TG 455 (transcriptional activation assays) for estrogen/androgen receptor binding and in vivo uterotrophic assays. Include epigenetic endpoints (e.g., DNA methylation) in chronic exposure studies .

Q. Methodological Guidance

Q. How to validate a multi-residue method for this compound in compliance with EU SANTE guidelines?

Follow SANTE/11312/2021:

- Spike samples at 0.01, 0.02, and 0.05 mg/kg.

- Achieve precision (RSD ≤20%) and trueness (70–120% recovery).

- Include ion-ratio confirmation (±30%) and matrix-matched calibration .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response in weed populations?

Use nonlinear regression (log-logistic or Weibull models) to estimate ED50/ED90. Apply Bayesian hierarchical models to account for spatial heterogeneity in field trials. Compare resistance ratios (RR) between susceptible and resistant biotypes .

Q. How to address data gaps in this compound’s long-term soil ecotoxicity?

Perform extended OECD 222 (earthworm reproduction) and ISO 10872 (microbial nitrogen mineralization) tests. Model leaching potential using PERSIST or PRZM software, incorporating regional soil/climate data .

Propiedades

IUPAC Name |

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904725 | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95977-29-0 | |

| Record name | (+)-Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.